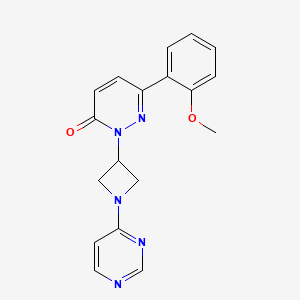
6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyridazinone derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters involved in neurodegenerative disorders. Additionally, it has been shown to exhibit anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been reported in several studies. One of the most common methods involves the reaction of 2-(1-pyrimidin-4-ylazetidin-3-yl)aniline and 2-bromo-5-methoxypyridine in the presence of a palladium catalyst. Other methods include the reaction of 2-(1-pyrimidin-4-ylazetidin-3-yl)aniline with 5-methoxypyridine-2-carbaldehyde in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-16-5-3-2-4-14(16)15-6-7-18(24)23(21-15)13-10-22(11-13)17-8-9-19-12-20-17/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVYFTBSOAFSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)
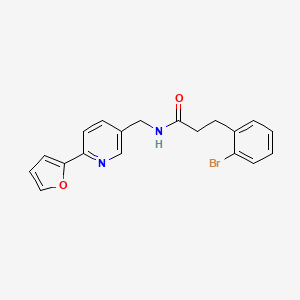
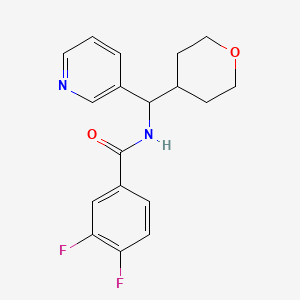
![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)
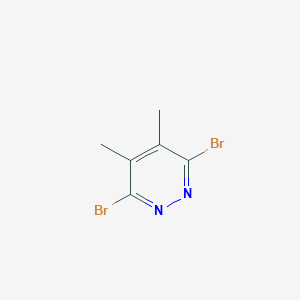
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)
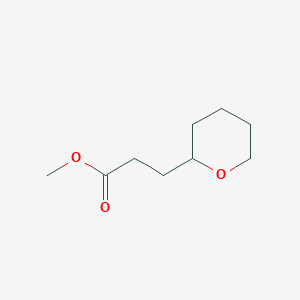
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)